molecular formula C22H23N3O4 B2659680 8-(3-(苯并[d]噁唑-2-基)哌嗪-1-甲酰)-7-甲氧基-2,3-二氢吲哚并[5(1H)]酮 CAS No. 2034281-01-9

8-(3-(苯并[d]噁唑-2-基)哌嗪-1-甲酰)-7-甲氧基-2,3-二氢吲哚并[5(1H)]酮

货号 B2659680
CAS 编号: 2034281-01-9
分子量: 393.443
InChI 键: PGQAVLJKZYMENZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “8-(3-(benzo[d]oxazol-2-yl)piperidine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one” is a derivative of benzoxazole . Benzoxazole derivatives have been identified as a new class of G-protein-coupled receptor kinase 2 and 5 (GRK2 and 5) inhibitors . These inhibitors are considered as a novel therapeutic strategy to prevent and treat heart failure disease .


Synthesis Analysis

The synthesis of benzoxazole derivatives involves structural modification of parent benzoxazole scaffolds by introducing substituents . The synthesized compounds are purified and characterized by 1H NMR, 13C NMR, and mass spectroscopy .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives, including the compound , is characterized by the presence of a benzene-fused oxazole ring structure . The specific structure of the compound “8-(3-(benzo[d]oxazol-2-yl)piperidine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one” is not explicitly mentioned in the available data.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzoxazole derivatives include condensation reactions and coupling reactions . The specific reactions involved in the synthesis of the compound “8-(3-(benzo[d]oxazol-2-yl)piperidine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one” are not explicitly mentioned in the available data.

科学研究应用

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. Researchers have synthesized derivatives of this compound and evaluated their activity against various cancer cell lines. Notably, compound 14 exhibited significant anticancer activity, surpassing other tested compounds. Further studies on its molecular models and interactions with specific amino acids in binding pockets have shown promising results .

Antioxidant Properties

The compound’s ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity has been studied. It demonstrated notable behavior against hydrazine, producing 4-((1H-benzo[d]imidazol-2-yl)diazenyl)-1H-pyrazole-3,5-diamine .

Biological Screening

Researchers have explored the biological activity of this compound against various cell lines, including:

Compound 16 and 22 exhibited strong effects against HepG2 cells, while compound 16, 22, and 25 showed potency against WI-38 cells. Additionally, compounds 16 and 22 demonstrated resistance in VERO cells. Compound 14 was particularly effective against MCF-7 cells .

Synthesis and Structure

The compound’s synthesis involves using 2-aminobenzimidazole as a precursor to create novel enamine nitrile derivatives. Various secondary amines react with compound 2 to yield acrylonitrile derivatives, including those with piperidine, morpholino, piperazine, diphenylamino, and hydroxyethylamine moieties. The resulting compounds exhibit diverse biological activities .

Docking Studies

Docking simulations revealed that compound 24 forms stable hydrogen bonds with specific amino acids (Arg184 and Lys179) in the binding pocket, indicating promising binding affinity (score: -8.12) .

作用机制

Benzoxazole derivatives, including the compound , have been identified as inhibitors of G-protein-coupled receptor kinase 2 and 5 (GRK2 and 5) . These inhibitors are considered as a novel therapeutic strategy to prevent and treat heart failure disease .

未来方向

The future directions for research on benzoxazole derivatives, including the compound , involve further exploration of their potential applicability as therapeutic agents . The specific future directions for research on the compound “8-(3-(benzo[d]oxazol-2-yl)piperidine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one” are not explicitly mentioned in the available data.

属性

IUPAC Name

8-[3-(1,3-benzoxazol-2-yl)piperidine-1-carbonyl]-7-methoxy-2,3-dihydro-1H-indolizin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-28-18-12-19(26)25-11-5-8-16(25)20(18)22(27)24-10-4-6-14(13-24)21-23-15-7-2-3-9-17(15)29-21/h2-3,7,9,12,14H,4-6,8,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQAVLJKZYMENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N2CCCC2=C1C(=O)N3CCCC(C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。